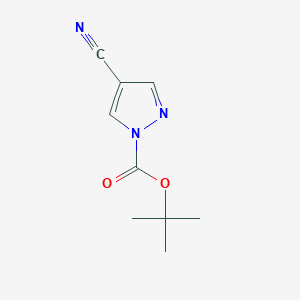
2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds . Another method involves the use of microwave irradiations in a one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide .Aplicaciones Científicas De Investigación
Ecotoxicological Characterization
The compound has been studied in the context of ecotoxicological characterization, focusing on its impact on aquatic organisms. For instance, its role as a transformation product of benzoxazinone allelochemicals was analyzed, revealing its significant ecotoxic effect on certain aquatic species (Lo Piparo et al., 2006).
Environmental Contamination and Mutagenicity
It has been identified as a pollutant in river water and analyzed for its mutagenic effects. Research conducted on its presence in river systems and its mutagenic potential indicates a substantial environmental impact, particularly in areas with textile dyeing industries (Watanabe et al., 2006).
Chemical Synthesis and Reactions
Studies have explored the compound's chemical synthesis and reactions, such as its condensation with N,N-dimethylformamide dimethyl acetal and its transformation into various heterocycles, highlighting its chemical versatility and potential applications in synthetic chemistry (Moskvina et al., 2015).
Application in Metabolic Studies
The compound has been included in metabolic studies to understand its transformation and degradation pathways. For example, its role as a metabolite in the biotransformation of benzoxazolinone by Fusarium verticillioides, and its implications in agricultural and environmental contexts have been examined (Glenn et al., 2003).
Role in Pharmacological Screening
Although excluding drug use and dosage, it is noteworthy that the compound's derivatives have been involved in pharmacological screening for their potential biological activity. This demonstrates the broader relevance of the compound in the development of new therapeutic agents or biological tools (Balbi et al., 1986).
Propiedades
IUPAC Name |
2-acetamido-N-[(2-chlorophenyl)methyl]-N'-(4-methoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-12(24)22-17(18(25)21-11-13-5-3-4-6-16(13)20)19(26)23-14-7-9-15(27-2)10-8-14/h3-10,17H,11H2,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFVFQMFYRMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1Cl)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518226.png)

![N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide](/img/structure/B2518230.png)

![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)




![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
![4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2518247.png)
![N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)
